![molecular formula C24H32O4 B1263427 Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester](/img/structure/B1263427.png)
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester
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Overview
Description
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester is a natural product found in Phyllanthus engleri with data available.
Scientific Research Applications
Antioxidant and Antimicrobial Properties
Bioactive Compounds from Helicteres angustifolia : The study isolated compounds from Helicteres angustifolia, including cinnamic acid derivatives, highlighting their inhibitory activities against certain cancer cell lines, indicating potential antioxidant and antimicrobial properties (Chen et al., 2006).
4-O-methylglucuronoxylan Cinnamates : This research synthesized cinnamoyl esters with varying degrees of substitution, demonstrating antioxidant activity that increased with the degree of substitution, indicating potential applications in food preservation and skin protection agents (Skalková & Csomorová, 2016).
Cytotoxic Properties and Cancer Treatment
Oleanolic Acid-Cinnamic Acid Ester Derivatives : This study designed and synthesized novel derivatives combining oleanolic acid and cinnamic acid to enhance anticancer activity. The derivatives showed selective cytotoxicity on certain cancer cell lines, indicating their potential in cancer treatment (Wang et al., 2019).
Anticancer Potential of Cinnamic Esters : Research synthesized and evaluated the cytotoxic activity of cinnamic esters, demonstrating significant cytotoxic effects on various human tumor cell lines. This highlights the potential of cinnamic esters in developing effective cancer treatments (Gonçalves et al., 2021).
properties
Molecular Formula |
C24H32O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(1R,2S,5S,6S,7R,8S,10S)-10-hydroxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+/t16-,18-,19-,21-,22+,23+,24-/m0/s1 |
InChI Key |
VWHNJBKOOIZSEF-AOIXHVRESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]1[C@H]([C@]3(C[C@@H]([C@@]2(O3)C)O)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4 |
synonyms |
englerin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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